Ethyl 4-[(diphenylcarbamoyl)amino]benzoate
Overview
Description
Ethyl 4-[(diphenylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C22H20N2O3 It is known for its unique structure, which includes a benzoate ester linked to a diphenylcarbamoyl group through an amino linkage
Mechanism of Action
Target of Action
The primary targets of ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate are currently unknown
Mode of Action
It is known that many benzoate derivatives interact with their targets by binding to active sites, which can inhibit or enhance the function of the target .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets .
Biochemical Analysis
Biochemical Properties
Ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate plays a crucial role in biochemical reactions, particularly as a photoinitiator. It interacts with enzymes, proteins, and other biomolecules to initiate and propagate photochemical reactions. This compound is known to interact with camphorquinone, forming a self-adhesive composite used in dental materials . The nature of these interactions involves the absorption of light, leading to the generation of reactive species that can initiate polymerization reactions.
Cellular Effects
Ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate has been shown to influence various cellular processes. It acts as a photoinitiator in cell encapsulation applications, affecting cell function by initiating polymerization reactions that can encapsulate cells . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by generating reactive species upon light absorption, which can then interact with cellular components.
Molecular Mechanism
The molecular mechanism of ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate involves its role as a photoinitiator. Upon exposure to light, this compound absorbs photons and undergoes a photochemical reaction to produce reactive species. These reactive species can then interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The binding interactions with biomolecules are crucial for its function as a photoinitiator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions but can degrade over time, affecting its efficacy as a photoinitiator . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate vary with different dosages in animal models. At lower doses, this compound can effectively initiate photochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular function and overall health . Understanding the dosage effects is crucial for optimizing its use in various applications.
Metabolic Pathways
Ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its function as a photoinitiator. The metabolic flux and levels of metabolites can be affected by this compound, influencing its overall efficacy and impact on biochemical processes . The interactions with metabolic enzymes are essential for its role in initiating and propagating photochemical reactions.
Transport and Distribution
The transport and distribution of ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate within cells and tissues are critical for its function. This compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding its transport and distribution mechanisms is important for optimizing its use in various applications.
Subcellular Localization
Ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . The subcellular localization is crucial for its role as a photoinitiator, influencing its interactions with biomolecules and overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(diphenylcarbamoyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzoate ester moiety.
Reduction: The compound can be reduced to its corresponding amine and alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester and carbamoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary amines and alcohols.
Substitution: Products vary depending on the nucleophile used but can include substituted benzoates and carbamates.
Scientific Research Applications
Ethyl 4-[(diphenylcarbamoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly for its anesthetic properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of Ethyl 4-[(diphenylcarbamoyl)amino]benzoate, known for its use as a local anesthetic.
Diphenylcarbamoyl chloride: Used in the synthesis of various carbamate compounds.
Benzocaine: Another local anesthetic with a similar structure but different functional groups.
Uniqueness: this compound is unique due to its combined ester and carbamate functionalities, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(diphenylcarbamoylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-27-21(25)17-13-15-18(16-14-17)23-22(26)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,2H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARHFQJTAHDUJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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